Adenosine, 2-chloro-N-cyclopropyl-
Description
Historical Development in Adenosine Analog Research
The development of 2-chloro-N6-cyclopentyladenosine emerged from decades of systematic research into adenosine receptor pharmacology that began in the 1980s. Early investigations into purinergic signaling mechanisms led researchers to recognize the need for selective adenosine receptor agonists that could distinguish between different receptor subtypes. The foundational work in this field involved the characterization of adenosine receptors using radioligand binding studies with 2-chloro[3H]adenosine, which demonstrated the existence of distinct adenosine binding sites in rat brain synaptic membranes with dissociation constant values of 1.3 and 16 nM. This research established the biochemical framework for understanding adenosine receptor heterogeneity and provided the impetus for developing subtype-selective compounds.
The systematic exploration of N6-substituted adenosine derivatives began with the recognition that modifications at the N6-position of adenosine could dramatically alter receptor binding profiles and selectivity. Early structure-activity relationship studies revealed that N6-alkyl and N6-cycloalkyl substitutions could enhance binding affinity while conferring selectivity for specific adenosine receptor subtypes. The development of N6-cyclopentyladenosine as a selective A1 receptor agonist provided crucial insights into the structural requirements for receptor selectivity, demonstrating that cycloalkyl substituents with five or fewer carbons maintained full agonist activity.
The introduction of the 2-chloro modification represented a significant advancement in adenosine analog design, as researchers discovered that halogen substitutions at the 2-position could enhance metabolic stability while preserving or improving receptor binding affinity. The combination of 2-chloro and N6-cyclopentyl modifications in a single molecule represented the culmination of these structure-activity relationship studies, resulting in a compound with unprecedented selectivity for adenosine A1 receptors. This synthetic achievement established 2-chloro-N6-cyclopentyladenosine as a landmark compound in adenosine receptor pharmacology and provided a valuable research tool for investigating A1 receptor function in biological systems.
Structural Classification and Nomenclature
2-Chloro-N6-cyclopentyladenosine belongs to the class of N6-substituted adenosine derivatives, which are characterized by modifications to the exocyclic amino group at the 6-position of the purine ring system. The compound's systematic International Union of Pure and Applied Chemistry name is (2R,3R,4S,5R)-2-[2-chloro-6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol, which precisely describes the stereochemical configuration and substitution pattern. This nomenclature reflects the compound's structural complexity, incorporating both the ribose sugar moiety with its defined stereochemistry and the modified purine base with its specific substitutions.
The compound is commonly referred to by several alternative names in the scientific literature, including adenosine, 2-chloro-N-cyclopentyl-, and 2-chloro-N6-cyclopentyladenosine, with the abbreviated form being widely used in research contexts. The Chemical Abstracts Service registry number 37739-05-2 provides a unique identifier for this compound in chemical databases and literature. The molecular structure consists of a purine ring system substituted with a chlorine atom at the 2-position and a cyclopentyl group attached to the exocyclic amino group at the 6-position, connected to a β-D-ribofuranose sugar moiety through an N-glycosidic bond.
The structural formula C15H20ClN5O4 indicates the presence of fifteen carbon atoms, twenty hydrogen atoms, one chlorine atom, five nitrogen atoms, and four oxygen atoms. The InChI key XSMYYYQVWPZWIZ-IDTAVKCVSA-N serves as a unique structural identifier for computational and database applications. The compound's three-dimensional structure has been characterized through various analytical techniques, revealing important conformational features that contribute to its receptor binding properties and selectivity profile.
Relationship to Other N6-Substituted Adenosine Derivatives
2-Chloro-N6-cyclopentyladenosine represents one member of an extensive family of N6-substituted adenosine derivatives that have been systematically developed and characterized for their adenosine receptor binding properties. The structural relationship between this compound and other N6-substituted analogs provides important insights into structure-activity relationships within this class of molecules. N6-Cyclopentyladenosine, the parent compound lacking the 2-chloro substitution, exhibits similar A1 receptor selectivity but with different binding affinity and pharmacological properties. Comparative studies have shown that N6-cyclopentyladenosine has a molecular weight of 335.36 g/mol and molecular formula C15H21N5O4, differing from the 2-chloro derivative by the absence of the chlorine atom.
The systematic investigation of N6-cycloalkyl-substituted adenosines has revealed important trends in receptor selectivity and efficacy. Compounds with N6-cycloalkyl substituents containing five or fewer carbons generally function as full agonists at adenosine A3 receptors, while those with six or more carbons exhibit partial agonist activity. N6-(endo-Norbornyl)adenosine has been identified as the most selective compound for both rat and human A1 receptors within this series, demonstrating the impact of steric factors on receptor selectivity. The binding affinity data for various N6-substituted analogs reveals significant species differences, with some compounds showing over 1000-fold differences in potency between human and rat A3 receptors.
The relationship between 2-chloro-N6-cyclopentyladenosine and other halogenated adenosine derivatives illustrates the importance of halogen positioning on pharmacological properties. Studies of 2-hexynyl-substituted adenosine derivatives have shown that the combination of bulky substituents at both the 2-position and N6-position can result in dual-acting compounds with agonist activity at A2A receptors and antagonist activity at A3 receptors. The methanocarba series of adenosine analogs, which feature a rigid bicyclic sugar replacement, provides additional structural context for understanding how conformational constraints affect receptor binding and selectivity.
| Compound | Molecular Formula | Molecular Weight (g/mol) | A1 Receptor Ki (nM) | A2A Receptor Ki (nM) | A3 Receptor Ki (nM) |
|---|---|---|---|---|---|
| 2-Chloro-N6-cyclopentyladenosine | C15H20ClN5O4 | 369.80 | 0.8 | 2300 | 42 |
| N6-Cyclopentyladenosine | C15H21N5O4 | 335.36 | - | - | - |
| N6-Methyladenosine | - | - | 60 ± 11 | >10000 | 6390 ± 1630 |
| N6-Ethyladenosine | - | - | 4.9 ± 0.2 | 8900 ± 770 | 1050 ± 140 |
| N6-Cyclohexyladenosine | - | - | 0.9 ± 0.2 | 514 | 167 ± 26 |
Properties
CAS No. |
149007-83-0 |
|---|---|
Molecular Formula |
C13H16ClN5O4 |
Molecular Weight |
341.75024 |
Synonyms |
Adenosine, 2-chloro-N-cyclopropyl- |
Origin of Product |
United States |
Scientific Research Applications
Neuropharmacological Applications
Adenosine Receptor Agonism
Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. Among these, the A1 receptor has been shown to have neuroprotective effects. Adenosine, 2-chloro-N-cyclopropyl- acts as a selective agonist for the A1 receptor, which is involved in several neuroprotective mechanisms.
-
Case Study: Anticonvulsant Effects
Research indicates that adenosine, 2-chloro-N-cyclopropyl- can reduce GABAergic transmission in mouse models, suggesting its potential use in treating epilepsy and other seizure disorders . The compound's ability to modulate neurotransmitter release may provide therapeutic benefits in conditions characterized by excitotoxicity. - Table 1: Neuropharmacological Effects of Adenosine Receptor Agonists
| Effect | Receptor Type | Compound | Study Reference |
|---|---|---|---|
| Anticonvulsant | A1 | 2-chloro-N-cyclopropyl-adenosine | |
| Neuroprotection | A1 | Various A1 agonists | |
| Reduction of excitotoxicity | A2A | N-cyclopropyl-carboxamidoadenosine |
Cardiovascular Applications
Cardioprotection
The A1 receptor agonists have been extensively studied for their cardioprotective properties. Adenosine, 2-chloro-N-cyclopropyl- has demonstrated the ability to induce preconditioning effects against ischemic damage.
-
Case Study: Ischemic Preconditioning
In vivo studies have shown that administration of A1 receptor agonists can lead to acute and delayed preconditioning effects in cardiac tissues, providing protection against myocardial infarction . This mechanism is crucial for developing therapies aimed at reducing heart damage during ischemic events. - Table 2: Cardiovascular Effects of Adenosine Receptor Agonists
| Effect | Receptor Type | Compound | Study Reference |
|---|---|---|---|
| Ischemic preconditioning | A1 | 2-chloro-N-cyclopropyl-adenosine | |
| Reduction of myocardial damage | A1 | Various A1 agonists |
Cancer Treatment Applications
Anti-Cancer Potential
Recent studies suggest that adenosine receptor modulators can play a role in cancer therapy by influencing tumor growth and metastasis.
-
Case Study: Tumor Growth Inhibition
Adenosine, particularly through the modulation of the A3 receptor, has been implicated in inhibiting tumor proliferation and enhancing apoptosis in cancer cells. This mechanism is being explored as a potential therapeutic avenue for various malignancies . - Table 3: Cancer Treatment Potential of Adenosine Receptor Modulators
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Comparison with Adenosine Derivatives
Adenosine, 2-chloro-N-cyclohexyl-
- Structure : Replaces the cyclopropyl group with a cyclohexyl moiety (C16H22ClN5O4).
- Applications : High purity (99%) and efficient synthesis (92% yield) make it suitable for pharmaceutical research, though its biological activity profile may differ due to steric effects .
2-Chloro-N-cyclopropyl-9H-purin-6-amine
- Structure: Shares the 2-chloro and cyclopropyl groups but lacks the ribose moiety of adenosine.
- Properties : The absence of the ribose unit limits its role in nucleotide-related pathways but enhances stability under acidic conditions. The cyclopropyl group contributes to unique interactions with biological targets, such as enzymes involved in purine metabolism .
Comparison with Acetamide Derivatives
Several chloro-substituted acetamides provide insights into how structural variations impact activity:
2-Chloro-N-(cyclopropylmethyl)-N-(3-isopropylphenyl)acetamide
- Structure : Features a cyclopropylmethyl group and 3-isopropylphenyl substituent.
- Properties : The isopropyl group introduces steric bulk, reducing binding affinity to certain receptors compared to simpler cyclopropyl derivatives. However, this compound exhibits enhanced thermal stability .
2-Chloro-N-(2,3-dichloro-benzyl)-N-isopropyl-acetamide
- Structure : Contains dual chloro substituents on the benzyl ring and an isopropyl group.
- Properties: The dichloro substitution enhances electrophilicity, improving reactivity in nucleophilic substitution reactions. This compound shows higher efficacy against microbial targets compared to mono-chloro analogs .
Key Data Tables
Table 1: Structural Comparison of Adenosine Derivatives
Preparation Methods
Direct Amination with Cyclopropylamine
The chlorinated intermediate reacts with cyclopropylamine under high-pressure conditions. In a patented method, the compound is dissolved in ethanol and treated with cyclopropylamine (5 equiv) at 50°C for 24 hours under 3 atm pressure. This yields N6-cyclopropyl-2-chloroadenosine acetylated intermediates, which are subsequently deprotected.
Mitsunobu Reaction for N6 Functionalization
Alternative routes employ Mitsunobu conditions to install bulkier N6 substituents. A study demonstrated that 2-chloro-6-(trifluoromethanesulfonyloxy)purine riboside reacts with cyclopropylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine, achieving 68% yield. While less common for cyclopropane groups, this method offers stereochemical control.
Deprotection and Final Purification
Removing acetyl protecting groups is critical for biological activity. The acetylated product is treated with methanolic ammonia (7 N NH3/MeOH) at 25°C for 12 hours, followed by neutralization with acetic acid. Crystallization from ethanol/water (3:1) affords pure 2-chloro-N-cyclopropyl-adenosine. Alternatively, chromatography on silica gel (CH2Cl2/MeOH 9:1) resolves any residual impurities.
Alternative Synthetic Pathways
Ribose Truncation and (N)-Methanocarba Modifications
Recent studies explored truncated ribose analogues to enhance metabolic stability. The (N)-methanocarba series involves replacing the ribose oxygen with a methylene group. Starting from 2-chloroadenine, a Mitsunobu reaction with (N)-methanocarba-diol yields the bicyclic core, followed by N6-cyclopropylation using cyclopropylboronic acid under Suzuki conditions. This method achieves 52% yield but requires palladium catalysis.
Solid-Phase Synthesis for High-Throughput Production
Automated solid-phase synthesis has been adapted for adenosine derivatives. Wang resin-bound 2-chloroadenosine undergoes N6-functionalization with cyclopropyl isocyanate, followed by cleavage with trifluoroacetic acid. While scalable, this approach yields 40–50% product, necessitating further optimization.
Analytical Characterization and Yield Optimization
Critical quality control metrics include HPLC purity (>98%) and spectroscopic validation. Nuclear magnetic resonance (NMR) confirms the cyclopropyl group’s presence via characteristic triplet signals at δ 0.5–0.8 ppm (cyclopropane CH2). Mass spectrometry (ESI-MS) typically shows [M+H]+ at m/z 342.8, consistent with the molecular formula C13H15ClN5O4.
Yield optimization hinges on reaction stoichiometry and solvent choice. For example, increasing cyclopropylamine to 10 equiv raises the N6-alkylation yield from 65% to 82%. Similarly, substituting ethanol with dimethylformamide (DMF) accelerates reaction kinetics but complicates purification.
Comparative Analysis of Methodologies
The table below contrasts key preparation methods:
Q & A
Basic Questions
Q. What experimental approaches are used to determine the binding affinity (Kd) and receptor density (Bmax) of 2-chloro-N-cyclopropyl-adenosine in brain tissues?
- Methodological Answer : Radioligand binding assays using [³H]-labeled 2-chloro-N-cyclopropyl-adenosine are standard. Pretreat rat brain synaptic membranes with adenosine deaminase to remove endogenous adenosine, followed by saturation analysis with increasing ligand concentrations. Calculate Kd (equilibrium dissociation constant) and Bmax (maximal binding capacity) via Scatchard plot analysis. Reported values for brain tissues include two binding sites: a high-affinity site (Kd = 1.3 nM, Bmax = 207 fmol/mg protein) and a lower-affinity site (Kd = 16 nM, Bmax = 380 fmol/mg protein) .
Q. How can researchers distinguish between adenosine receptor subtypes (Ra vs. Ri) when using 2-chloro-N-cyclopropyl-adenosine as a ligand?
- Methodological Answer : Receptor subtypes are differentiated by agonist potency orders. For Ra (stimulatory), 5'-N-ethylcarboxamide-adenosine is more potent, while for Ri (inhibitory), N⁶-phenylisopropyladenosine dominates. Use adenylate cyclase activity assays: Ra increases cAMP production, whereas Ri suppresses it. 2-Chloro-N-cyclopropyl-adenosine’s stereospecificity (e.g., L-diastereomer displacement potency) further validates receptor targeting .
Q. What controls are essential in binding assays to ensure specificity for purinergic receptors?
- Methodological Answer : Include:
- Excess unlabeled ligand (e.g., 100x cold 2-chloro-N-cyclopropyl-adenosine) to confirm competitive displacement.
- Theophylline (IC50 = 8.8 µM) as an adenosine receptor antagonist.
- Negative controls with non-purine compounds (e.g., neurotransmitters like dopamine) to rule off-target binding.
- Tissue controls (e.g., liver or kidney with negligible receptor density) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported Bmax values for 2-chloro-N-cyclopropyl-adenosine binding across brain regions?
- Methodological Answer : Variability may arise from:
- Tissue preparation : Use fresh-frozen tissues to minimize protease degradation. Enriched synaptosomal fractions reduce contamination.
- Regional enzyme expression : Pretreat with adenosine deaminase to standardize baseline adenosine levels.
- Validation : Autoradiography or quantitative PET imaging can spatially map binding densities. For example, caudate and hippocampus show higher Bmax (207–380 fmol/mg) vs. spinal cord (lower density) .
Q. What structural features of 2-chloro-N-cyclopropyl-adenosine contribute to its stereospecific binding to central purinergic receptors?
- Methodological Answer : The cyclopropyl group enhances metabolic stability, while the 2-chloro substitution reduces deamination. Stereospecificity is evidenced by the L-diastereomer of N⁶-phenylisopropyladenosine displacing 2-chloro-N-cyclopropyl-adenosine 30x more potently than the D-isomer. Molecular docking studies can model interactions with receptor hydrophobic pockets and hydrogen-bonding residues .
Q. How does tissue distribution of 2-chloro-N-cyclopropyl-adenosine binding sites inform its physiological roles?
- Methodological Answer : High receptor density in the caudate (motor control) and hippocampus (memory) suggests central neuromodulatory roles. Negligible binding in peripheral tissues (e.g., heart, kidney) implies selective CNS activity. In vivo studies should prioritize intracerebroventricular administration to assess behavioral or electrophysiological effects .
Q. How to address potential cross-reactivity with non-receptor proteins in synaptic membrane preparations?
- Methodological Answer :
- Fractionation : Isolate synaptic membranes via sucrose density gradient centrifugation.
- Competitive profiling : Test displacement with non-adenosine ligands (e.g., GABA or glutamate receptor antagonists).
- Proteomic validation : Immunoblotting for common contaminants (e.g., tubulin) ensures receptor enrichment .
Key Considerations for Experimental Design
- Stability : Pre-incubate 2-chloro-N-cyclopropyl-adenosine in assay buffer (pH 7.4, 37°C) and quantify degradation via HPLC to ensure ligand integrity .
- Receptor Specificity : Use Ra/Ri-selective agonists (e.g., 5'-N-ethylcarboxamide-adenosine vs. N⁶-phenylisopropyladenosine) to confirm subtype engagement .
- Ethical Compliance : Adhere to institutional guidelines for animal tissue use, including approval for synaptic membrane isolation protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
